molecular formula C15H19N3O3S2 B2739755 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole CAS No. 2194908-24-0

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Cat. No.: B2739755
CAS No.: 2194908-24-0
M. Wt: 353.46
InChI Key: YJHINZYMRMGYLC-UHFFFAOYSA-N
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Description

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a piperidine moiety linked to a phenethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenethylsulfonyl Group: The phenethylsulfonyl group is introduced via sulfonylation reactions, often using phenethylsulfonyl chloride in the presence of a base.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazide and appropriate electrophiles.

    Coupling of the Piperidine and Thiadiazole Rings: The final step involves coupling the piperidine intermediate with the thiadiazole ring, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine moieties, such as piperidine-based drugs.

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as other thiadiazole-based pharmaceuticals.

Uniqueness

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is unique due to the combination of its piperidine and thiadiazole moieties, which may confer distinct biological activities not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c19-23(20,11-8-13-4-2-1-3-5-13)18-9-6-14(7-10-18)21-15-17-16-12-22-15/h1-5,12,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHINZYMRMGYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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